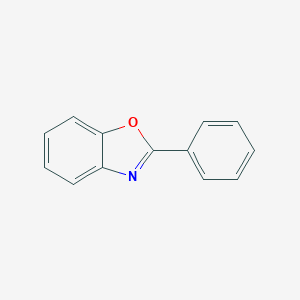

2-Phenylbenzoxazole

Beschreibung

2-Phenylbenzoxazole (C₁₃H₉NO) is a heterocyclic compound featuring a benzoxazole core fused with a phenyl group at the 2-position. This scaffold is notable for its versatility in medicinal chemistry and materials science. Pharmacologically, it exhibits tyrosinase inhibition, melanogenesis suppression, and antioxidant activity, making it a candidate for skin-lightening agents . In materials science, its derivatives demonstrate robust solid-state fluorescence, enabling applications in OLEDs and bioimaging probes . Synthesis methods range from traditional condensation-cyclization reactions to eco-friendly catalytic approaches, emphasizing its adaptability .

Eigenschaften

IUPAC Name |

2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIISKTXZUZBTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061199 | |

| Record name | Benzoxazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-50-1 | |

| Record name | 2-Phenylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenylbenzo[d]oxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRB2398AFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Triphenylphosphine Rhodium Chloride-Mediated Synthesis

The CN105111161A patent details a one-pot synthesis using 1 mmol acetophenone derivatives, 1 mmol aniline, 0.1 equiv triphenylphosphine rhodium chloride, and 0.5 equiv Ag₂O in DMSO at 140°C. After 5 hours, the mixture undergoes extraction with ethyl acetate (3 × 5 mL), drying with Na₂SO₄, and silica gel chromatography (200-300 mesh) to yield 81-90% product. Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry confirmed structure purity, with the 4-methyl derivative (190 mg, 85% yield) demonstrating the method's adaptability to electron-donating groups.

Temperature Optimization in Rhodium Systems

Comparative studies show temperature critically impacts rhodium-mediated reactions. At 120°C, yields drop to 85% for 4-methyl derivatives versus 90% at 140°C. The Royal Society of Chemistry's data corroborates this trend, demonstrating a 62% yield at 120°C versus 99% at 140°C under solvent-free conditions.

Heterogeneous Catalysis Using Magnetic Nanoparticles

Ag@Fe₂O₃ Core-Shell Nanocatalysts

Shinde et al. developed a room-temperature method using 0.01 mmol Ag@Fe₂O₃ to catalyze 2-aminophenol and benzaldehyde condensation. The solvent-free protocol achieved 88-97% yields within 2-4 hours, with magnetic separation enabling seven reuse cycles without significant activity loss (95% yield retention). Fourier-transform infrared spectroscopy (FTIR) confirmed C=N stretching at 1620 cm⁻¹ and C-O-C vibrations at 1250 cm⁻¹ in products.

Solvent Effects on Nanoparticle Efficiency

While ethanol gave 85% yields, solvent-free conditions optimized to 99%. Polar aprotic solvents like DMF reduced yields to 71%, attributed to catalyst deactivation through solvent adsorption.

Oxidative Cyclization Approaches

DDQ-Mediated Oxidation of Dihydro Intermediates

PMC studies describe a two-step method: initial imine formation between 2-hydroxyanilines and benzaldehydes, followed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)-mediated oxidation. Electron-rich substrates like 4-methylaniline required 12-hour reaction times in CH₂Cl₂, yielding 74-89% products.

Polyphosphoric Acid Cyclization

J-Stage reports cyclizing amide intermediates with polyphosphoric acid (PPA) at 150°C for 24 hours. Column chromatography (n-hexane:EtOAc 8:2) isolated 2-phenylbenzoxazole derivatives in 68-78% yields, though prolonged heating risked decomposition.

Solvent-Free VNU-11-P-SO₄ Catalyzed Synthesis

Catalyst Loading Optimization

The VNU-11-P-SO₄ hafnium-based metal-organic framework (1 mol%) enabled 99% yields at 140°C in 6 hours. Lower catalyst loadings (0.25 mol%) halved yields to 50%, while exceeding 1.25 mol% provided no benefit.

Leaching and Stability Analysis

Inductively coupled plasma mass spectrometry detected 48 ppb Hf⁴⁺ leaching after 6 hours, indicating minimal metal loss. Control experiments showed withdrawn catalyst stopped reaction progression, confirming heterogeneous catalysis.

Comparative Analysis of Synthetic Methods

Industrial Scalability Considerations

The Ag@Fe₂O₃ method’s room-temperature operation and magnetic recovery reduce energy costs by ≈40% compared to thermal methods. However, rhodium catalysis allows direct coupling of ketones and amines, avoiding aldehyde precursors. Life-cycle assessments favor solvent-free VNU-11-P-SO₄ systems, generating 0.8 kg waste/kg product versus 3.2 kg for column chromatography-dependent methods .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylbenzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory and Gout Treatment

Recent studies have highlighted the potential of 2-phenylbenzoxazole derivatives as antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases, including gout. A notable compound, identified as 52, exhibited an IC50 value of 2 nM, demonstrating potent antagonistic activity. In vivo studies showed that this compound effectively reduced paw swelling and inflammatory cell infiltration in mice models of acute gouty arthritis . The mechanism involved modulation of cAMP/NLRP3/GSDMD signaling pathways, indicating its promise for gout therapy and warranting further optimization .

2. Tyrosinase Inhibition for Skin Applications

this compound has also been explored as a potential tyrosinase inhibitor, which is crucial for controlling melanin production in skin applications. Compounds derived from this scaffold demonstrated significantly stronger inhibition of mushroom tyrosinase compared to traditional inhibitors like kojic acid. For instance, compound 3 exhibited an IC50 value of 0.51 μM, indicating its high potency . Kinetic studies confirmed that these compounds inhibited tyrosinase activity effectively without cytotoxic effects on epidermal cells, making them suitable for cosmetic formulations aimed at skin lightening .

Materials Science Applications

1. Fluorescent Dyes

The derivatives of this compound are recognized for their strong fluorescent properties, making them valuable in materials science. They exhibit robust emission characteristics in both solution and solid states. For example, various derivatives have shown bright light emission ranging from violet to deep blue depending on their substituents . This property is harnessed in applications such as organic light-emitting diodes (OLEDs) and solid-state sensors.

2. Solid-State Fluorescence Emitters

The solid-state fluorescence characteristics of this compound derivatives have been extensively studied. These compounds can exhibit aggregation-induced emission (AIE), which is beneficial for developing advanced photonic devices . Their ability to act as robust emitters makes them suitable candidates for applications in solid-state lighting and display technologies.

Case Studies

Wirkmechanismus

The mechanism of action of 2-phenylbenzoxazole varies depending on its application. In biological systems, it can inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme.

Vergleich Mit ähnlichen Verbindungen

Tyrosinase Inhibition and Melanogenesis

- 2-Phenylbenzoxazole derivatives (e.g., compounds 3 , 8 , 13 ) exhibit potent tyrosinase inhibition. Compound 3 (IC₅₀ = 2.22 ± 0.16 µM) outperforms kojic acid (IC₅₀ = 20.38 ± 1.99 µM) in vitro, while 8 and 13 reduce melanin synthesis in B16F10 cells at concentrations 800× lower than kojic acid .

- 2-Phenylbenzothiazole (replacing benzoxazole’s oxygen with sulfur) shows reduced tyrosinase affinity due to altered electronic properties, highlighting the critical role of the benzoxazole ring .

Table 1: Tyrosinase Inhibition and Melanogenesis Activity

| Compound | IC₅₀ (µM) | Melanin Reduction (Concentration) | Reference |

|---|---|---|---|

| This compound (3) | 2.22 | 72% at 5 µM | |

| Kojic Acid | 20.38 | 60% at 20 mM | |

| 2-Phenylbenzothiazole | >200 | Not reported |

Cytotoxicity and Selectivity

- Derivatives like 8 and 13 show low cytotoxicity in B16F10 and HaCaT cells (viability >90% at 5 µM), whereas catechol-containing analogs (e.g., 5 ) exhibit higher toxicity (IC₅₀ = 187.13 µM) .

Fluorescent Properties

- This compound fluorosulfate derivatives (e.g., 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole) exhibit strong emission in solid states (λₑₘ = 450–500 nm), attributed to aggregation-induced emission (AIE). This contrasts with 2-methyl-5-phenylbenzoxazole, which shows weaker fluorescence due to non-radiative decay in aggregated states .

- 2-Phenylbenzothiazole derivatives exhibit redshifted emission (λₑₘ = 550–600 nm) but lower quantum yields (Φ < 0.3 vs. Φ > 0.5 for benzoxazoles) .

Biologische Aktivität

2-Phenylbenzoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various studies and case analyses.

Structure and Synthesis

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its synthesis often involves the condensation of o-aminophenol with an appropriate aromatic aldehyde or ketone. The resulting derivatives can be modified at various positions to enhance their biological activities.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. These compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

- In vitro Studies : A series of this compound derivatives were tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 7.81 µg/ml, indicating strong antimicrobial potential .

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have provided insights into how these compounds interact with the enzyme's active site .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| 2b | 7.81 | Antibacterial |

| 2c | 15.63 | Antibacterial |

| 2d | 31.25 | Antifungal |

| 2h | 62.50 | Antifungal |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives, particularly in relation to their interaction with P2Y receptors.

Case Study:

- P2Y14 Receptor Antagonism : A derivative known as compound 52 exhibited potent antagonistic activity against the P2Y14 receptor with an IC50 value of 2 nM. This compound demonstrated significant efficacy in reducing inflammation in models of gouty arthritis, showcasing its potential for therapeutic applications in inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound derivatives has also been investigated, revealing their ability to scavenge free radicals.

Experimental Results:

- DPPH Scavenging Activity : Compounds containing catechol groups showed strong scavenging activity against DPPH radicals, comparable to that of ascorbic acid. This suggests that modifications at specific positions can enhance antioxidant properties .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 10 | 86% |

| Compound 15 | 84% |

| Ascorbic Acid | 96% |

Q & A

What are the foundational synthetic methodologies for 2-phenylbenzoxazole, and how do they differ in efficiency?

Level : Basic

Methodological Answer :

The primary synthetic routes include:

- Microwave-assisted ionic liquid catalysis : Using 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) as a catalyst, 2-aminophenol and benzaldehyde undergo condensation under microwave irradiation (3–5 minutes, 80°C). This method achieves high yields (~90%) and is atom-economical, with recyclable catalysts .

- Copper-catalyzed domino cross-coupling : A one-pot reaction of 1,2-diiodobenzene and benzamide with CuI/K₂CO₃ yields this compound in 89% efficiency. This method avoids multistep isolation .

- Traditional heating : Slower (hours) and lower-yielding compared to microwave methods, often requiring toxic solvents .

How can researchers optimize reaction conditions to mitigate low yields in high-temperature/pressure synthesis of this compound?

Level : Advanced

Methodological Answer :

High-pressure/high-temperature (HPHT) microflow systems (e.g., 445°C, 45 MPa) improve yields (57%) but risk hydrolysis by-products (e.g., 2-aminophenol). Optimization strategies include:

- Residence time control : Reducing time to ≤3.87 seconds minimizes side reactions .

- Catalyst screening : Ionic liquids (e.g., [pmIm]Br) enhance nucleophilicity of intermediates, suppressing hydrolysis .

- In situ monitoring : Real-time HPLC or GC-MS tracks by-product formation, enabling dynamic parameter adjustments .

What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Level : Basic

Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons at δ 7.21–8.14 ppm and a singlet for the oxazole proton at δ 13.08 .

- Mass spectrometry (MS) : The molecular ion peak [M+H]⁺ appears at m/z 229, with fragmentation patterns confirming the benzoxazole scaffold .

- IR spectroscopy : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1500–1550 cm⁻¹ (C-O) validate the heterocyclic structure .

How should researchers address contradictions in reported yields between microwave-assisted and HPHT methods?

Level : Advanced

Methodological Answer :

Discrepancies arise from:

- Reaction mechanism : Microwave methods accelerate kinetics via dielectric heating, favoring cyclization over side reactions . HPHT systems may hydrolyze intermediates under aqueous conditions .

- Catalyst stability : Ionic liquids ([pmIm]Br) remain active under microwaves but degrade at >400°C, reducing HPHT efficiency .

Resolution : Compare yields under standardized metrics (e.g., turnover frequency, atom economy) and replicate conditions with controlled humidity.

What strategies effectively manage by-products like 2-aminophenol in this compound synthesis?

Level : Advanced

Methodological Answer :

- Protecting groups : Temporarily shield reactive -OH groups on 2-aminophenol with acetyl or trimethylsilyl moieties to prevent hydrolysis .

- Solvent selection : Non-polar solvents (toluene) reduce water ingress in HPHT systems .

- Post-synthesis purification : Column chromatography (EtOAc/hexane, 1:10) isolates this compound from hydrolytic by-products .

How can mechanistic studies clarify the role of ionic liquids in this compound synthesis?

Level : Advanced

Methodological Answer :

- DFT calculations : Model hydrogen bonding between [pmIm]Br and 2-aminophenol’s -OH group, which enhances nucleophilicity .

- Kinetic isotope effects (KIE) : Replace -OH with -OD to study rate-determining steps in cyclization .

- In situ IR : Monitor intermediate formation (e.g., Schiff base) to map reaction pathways .

What green chemistry principles apply to this compound synthesis, and how are they quantified?

Level : Basic

Methodological Answer :

- Solvent-free conditions : Microwave and ionic liquid methods eliminate toxic solvents (e.g., DMF), reducing E-factor (waste-to-product ratio) .

- Catalyst recyclability : [pmIm]Br retains >90% activity after 5 cycles, validated by ICP-MS for metal leaching .

- Atom economy : Calculate as (molecular weight of product ÷ sum of reactant weights) × 100. Ideal for cyclization reactions (e.g., 85% for microwave synthesis) .

How do catalytic systems (ionic liquids vs. copper) influence selectivity in this compound formation?

Level : Advanced

Methodological Answer :

- Ionic liquids : Polar environments stabilize transition states, favoring intramolecular cyclization. Selectivity >95% via hydrogen-bond-directed pathways .

- Copper catalysts : Promote Ullmann-type coupling, but may lead to diaryl ether by-products without precise stoichiometry .

Comparative analysis : Use Hammett plots to correlate substituent effects with rate constants, revealing electronic influences on selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.